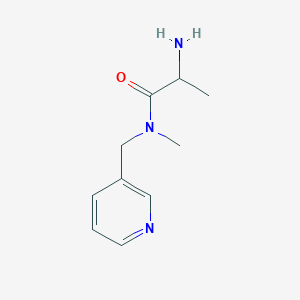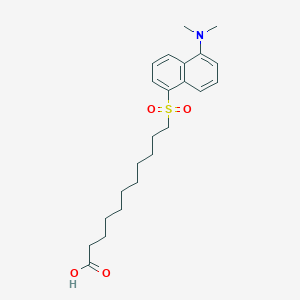
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid is a complex organic compound with the molecular formula C23H34N2O4S. It is known for its use as a hydrophobic binding site probe, particularly in the identification and characterization of binding sites of medium-chain fatty acids, their derivatives, and other hydrophobic compounds on proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with 11-aminoundecanoic acid. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in specialized chemical laboratories due to its specific applications in research and development. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: DMSO and methanol are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Wissenschaftliche Forschungsanwendungen
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe to study hydrophobic binding sites on proteins.
Biology: Helps in the identification and characterization of fatty acid binding proteins.
Industry: Utilized in the development of fluorescent dyes and markers for various applications
Wirkmechanismus
The mechanism of action of 11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid involves its ability to bind to hydrophobic sites on proteins. The dimethylamino group enhances its fluorescence properties, allowing researchers to visualize and study the binding interactions. The sulfonyl group facilitates the binding to specific amino acid residues on the protein, providing insights into the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA): Another fluorescent probe used in similar applications.
8-Anilino-1-naphthalenesulfonic acid (ANS): Commonly used to study protein folding and conformational changes.
Laurdan: Used to study membrane dynamics and lipid interactions
Uniqueness
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid is unique due to its specific structure, which combines a long hydrophobic chain with a fluorescent naphthalene moiety. This combination allows it to effectively probe hydrophobic binding sites and provides enhanced fluorescence properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C23H33NO4S |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
11-[5-(dimethylamino)naphthalen-1-yl]sulfonylundecanoic acid |
InChI |
InChI=1S/C23H33NO4S/c1-24(2)21-15-11-14-20-19(21)13-12-16-22(20)29(27,28)18-10-8-6-4-3-5-7-9-17-23(25)26/h11-16H,3-10,17-18H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
YKSJCKIHKIOKDH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B14780466.png)
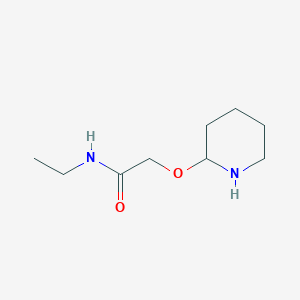
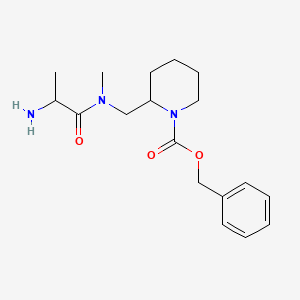

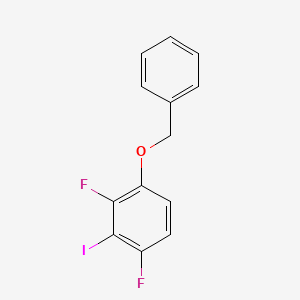
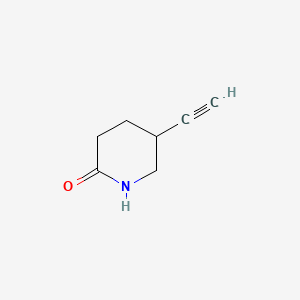
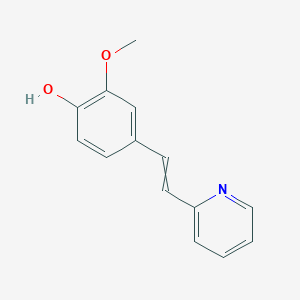
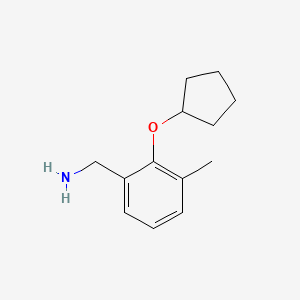
![Ethyl (E)-7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14780526.png)

![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)
![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)

